molecular formula C3H8O B15341798 1-Propan-1,1,3,3,3-d5-ol(9CI)

1-Propan-1,1,3,3,3-d5-ol(9CI)

Cat. No.: B15341798
M. Wt: 65.13 g/mol
InChI Key: BDERNNFJNOPAEC-WNWXXORZSA-N
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Description

1,1,3,3,3-Pentadeuteriopropan-1-ol is a deuterated alcohol, meaning it contains deuterium atoms instead of the usual hydrogen atoms. This compound is a variant of propan-1-ol, where the hydrogen atoms at the 1, 3, and 3 positions are replaced with deuterium. Deuterated compounds are often used in scientific research due to their unique properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

  • Deuteration of Propan-1-ol: The compound can be synthesized by the deuteration of propan-1-ol using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the alcohol.

  • Deuteration via Deuterated Reagents: Another method involves using deuterated reagents, such as deuterium oxide (D2O) or deuterated solvents, to replace the hydrogen atoms with deuterium.

Industrial Production Methods:

  • Large-Scale Deuteration: Industrial production of 1,1,3,3,3-pentadeuteriopropan-1-ol involves large-scale deuteration reactors where propan-1-ol is continuously fed with deuterium gas under controlled conditions.

  • Catalytic Deuteration: The use of catalysts like Pd/C or platinum on carbon (Pt/C) enhances the efficiency of the deuteration process, allowing for higher yields and faster reaction times.

Chemical Reactions Analysis

  • Oxidation: 1,1,3,3,3-Pentadeuteriopropan-1-ol can be oxidized to form deuterated propanal (1,1,3,3,3-pentadeuteriopropanal) using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to form deuterated propane (1,1,3,3,3-pentadeuteropropane) using reducing agents such as lithium aluminium hydride (LiAlH4).

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form deuterated halopropanes.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and mild conditions.

  • Reduction: LiAlH4, ether solvent, and low temperatures.

  • Substitution: Halides, polar aprotic solvents, and elevated temperatures.

Major Products Formed:

  • Deuterated Propanal: From oxidation.

  • Deuterated Propane: From reduction.

  • Deuterated Halopropanes: From substitution reactions.

Scientific Research Applications

  • Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.

  • Biology: Employed in metabolic studies to trace biochemical pathways using deuterium-labeled compounds.

  • Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of pharmaceuticals.

  • Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including materials science and chemical manufacturing.

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its effects by replacing hydrogen atoms with deuterium, which can alter the physical and chemical properties of molecules. This can affect reaction rates, stability, and biological activity.

  • Pathways Involved: Deuterium substitution can influence enzyme-catalyzed reactions, protein folding, and membrane permeability.

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

  • Propan-1-ol: The non-deuterated form of the compound, commonly used as a solvent and in organic synthesis.

  • Deuterated Ethanol: Another deuterated alcohol used in NMR spectroscopy and metabolic studies.

Uniqueness: 1,1,3,3,3-Pentadeuteriopropan-1-ol is unique due to its specific pattern of deuteration, which can provide distinct advantages in scientific research and industrial applications.

Properties

Molecular Formula

C3H8O

Molecular Weight

65.13 g/mol

IUPAC Name

1,1,3,3,3-pentadeuteriopropan-1-ol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2

InChI Key

BDERNNFJNOPAEC-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])O

Canonical SMILES

CCCO

Origin of Product

United States

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